molecular formula C20H21N3O B6421080 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 887883-90-1

2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole

Cat. No.: B6421080
CAS No.: 887883-90-1
M. Wt: 319.4 g/mol
InChI Key: XJHLSZKLIKNGSK-UHFFFAOYSA-N
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Description

2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a complex organic compound that features a piperidine ring, a benzodiazole moiety, and a 4-methylbenzoyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as 1,4-dioxane and reagents like thionyl chloride and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an amine.

Scientific Research Applications

2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzodiazole-containing molecules. Examples include:

Uniqueness

What sets 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14-6-8-16(9-7-14)20(24)23-12-10-15(11-13-23)19-21-17-4-2-3-5-18(17)22-19/h2-9,15H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHLSZKLIKNGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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